Aminoglutethimide

描述

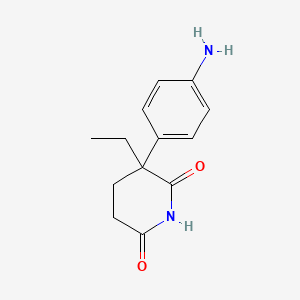

Structure

3D Structure

属性

IUPAC Name |

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBVIMPUHSLWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022589 | |

| Record name | Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L | |

| Record name | SID46500462 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder | |

CAS No. |

125-84-8 | |

| Record name | Aminoglutethimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoglutethimide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminoglutethimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminoglutethimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoglutethimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O54ZQ14I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-225, 159-150 °C, 149 - 150 °C | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Development and Serendipitous Discovery of Aminoglutethimide S Endocrine Activity

Initial Introduction as an Anticonvulsant Agent

Aminoglutethimide (AG) was initially introduced into medical practice in 1960 as an anticonvulsant agent, specifically for the treatment of petit mal epilepsy wikipedia.orgebi.ac.uktaylorandfrancis.comresearchgate.net. It was developed as a derivative of glutethimide, a sedative agent, and shares structural similarities with other compounds like thalidomide (B1683933) wikipedia.orgtaylorandfrancis.com.

Observation of Adrenal Insufficiency and Subsequent Identification of Steroidogenesis Inhibition

The serendipitous discovery of this compound's endocrine activity began in 1963 with reports of it inducing symptoms resembling Addison's disease, or adrenal insufficiency, in a young girl wikipedia.org. Following additional clinical observations, it was determined that this compound acts as a steroidogenesis inhibitor wikipedia.orgebi.ac.uktaylorandfrancis.comnih.gov. This inhibitory action was found to involve several cytochrome P450 enzymes crucial for adrenal steroidogenesis, particularly the cholesterol side-chain cleavage enzyme (P450scc; CYP11A1), which is responsible for the initial conversion of cholesterol to pregnenolone, a precursor to all steroid hormones nih.govpatsnap.comdrugbank.comoup.com. The drug's ability to block this early step in steroid biosynthesis leads to a significant decrease in the production of various steroid hormones, including glucocorticoids, mineralocorticoids, estrogens, and androgens patsnap.comdrugbank.com.

Further research revealed that this compound also inhibits aromatase (CYP19A1), an enzyme responsible for the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol) in peripheral tissues wikipedia.orgpatsnap.comdrugbank.comnih.govhugendubel.info. This dual inhibitory action on both adrenal steroidogenesis and peripheral aromatization became central to its later therapeutic applications hugendubel.info.

Repurposing for Endocrine-Related Conditions

Due to the observed steroidogenesis-inhibiting properties, this compound was withdrawn from the market as an anticonvulsant in 1966 wikipedia.orgebi.ac.uktaylorandfrancis.com. Subsequently, it was repurposed for the treatment of endocrine-related conditions, with the first reports of its use in breast cancer appearing in 1969, and in prostate cancer in 1974 wikipedia.org. It was also utilized in the management of Cushing's syndrome, a condition characterized by excessive cortisol production wikipedia.orgebi.ac.ukpatsnap.com. The initial rationale for its use in breast cancer was to induce a "medical adrenalectomy" by blocking cholesterol side-chain cleavage, thereby reducing the production of adrenal androgens that serve as substrates for estrogen synthesis taylorandfrancis.comnih.govhugendubel.info. Glucocorticoid replacement, such as hydrocortisone (B1673445), was often co-administered to prevent adrenal insufficiency resulting from the broad inhibition of adrenal steroid synthesis nih.govdrugbank.com.

Research findings indicated that this compound, when combined with hydrocortisone, could significantly decrease plasma levels of estradiol (B170435), androstenedione, and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) nih.gov. For instance, a study involving postmenopausal patients with metastatic breast cancer demonstrated that administration of 40 mg of hydrocortisone daily for three days led to a significant decrease in plasma estradiol (P < 0.01), androstenedione (P < 0.01), and DHEA-S (P < 0.05) nih.gov. While prolonged treatment with higher doses of hydrocortisone further suppressed androstenedione, the addition of 1000 mg of this compound did not significantly further decrease plasma estradiol levels in that specific study, though it did show a pronounced suppression of DHEA-S and an elevation of androstenedione nih.gov. This complex interplay highlighted the multifaceted effects of this compound on steroid hormone pathways.

Classification as a First-Generation Steroidogenesis and Aromatase Inhibitor

This compound is classified as one of the first adrenal steroidogenesis inhibitors and the first aromatase inhibitor to be discovered and used clinically wikipedia.orgebi.ac.ukresearchgate.nethugendubel.info. Along with testolactone, it is described as a "first-generation" aromatase inhibitor wikipedia.orghugendubel.infowikipedia.org. Its non-selective nature, affecting multiple cytochrome P450 enzymes involved in steroid synthesis beyond just aromatase, distinguishes it from later generations of more selective aromatase inhibitors nih.govhugendubel.infowikipedia.orgresearchgate.net. Despite its broad inhibitory effects, this compound's pioneering role paved the way for the development of subsequent, more potent, and selective aromatase inhibitors like anastrozole (B1683761), letrozole (B1683767), and exemestane (B1683764) wikipedia.orgtaylorandfrancis.comwikipedia.orgresearchgate.net.

Molecular and Cellular Mechanisms of Aminoglutethimide Action

Inhibition of Steroidogenesis Pathways

Aminoglutethimide functions as a broad inhibitor of steroidogenesis by targeting several cytochrome P-450-mediated hydroxylations. nih.gov This leads to a significant reduction in the synthesis of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens. drugbank.compatsnap.com This effect has been described as a form of "chemical" or "medical adrenalectomy". wikipedia.org

The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. patsnap.comyoutube.com This reaction is catalyzed by the cytochrome P-450 cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orgyoutube.commdpi.com this compound is a potent inhibitor of this enzyme. patsnap.comwikipedia.orgguidetopharmacology.org By binding to P450scc, this compound directly blocks this pivotal conversion, thereby curtailing the entire steroidogenic cascade. drugbank.compatsnap.comnih.gov

The d-isomer of this compound has been shown to be a more potent inhibitor of cholesterol side-chain cleavage than the l-isomer. nih.gov Research indicates the binding affinity of the d-isomer to the enzyme is 2.6 times greater than that of the l-isomer, and it is 2.5 times more potent as an inhibitor in enzyme assays. nih.govoup.com While this compound is a powerful inhibitor of this enzyme, its affinity for aromatase is higher. wikipedia.org

Beyond its effect on the initial step of steroidogenesis, this compound also inhibits several subsequent enzymatic steps required for the synthesis of various corticosteroids. drugbank.com It blocks the C-11, C-18, and C-21 hydroxylation reactions, which are critical for the production of glucocorticoids and mineralocorticoids. drugbank.comnih.gov

The specific enzymes targeted include:

11β-Hydroxylase (CYP11B1): Responsible for converting 11-deoxycortisol to cortisol. youtube.com

Aldosterone (B195564) synthase (CYP11B2): Catalyzes the final steps of aldosterone synthesis, including 18-hydroxylation. wikipedia.org

21-Hydroxylase (CYP21A2): A key enzyme in the synthesis pathways of both cortisol and aldosterone. wikipedia.org

This broad inhibitory action on multiple cytochrome P-450 enzymes underscores its role as a general steroid synthesis inhibitor. drugbank.com

| Enzyme Inhibited by this compound | Systematic Name | Primary Function in Steroidogenesis |

| Cholesterol side-chain cleavage enzyme | CYP11A1 (P450scc) | Converts cholesterol to pregnenolone, the initial step for all steroid hormones. wikipedia.orgyoutube.com |

| 11β-Hydroxylase | CYP11B1 | Catalyzes the conversion of 11-deoxycortisol to cortisol. youtube.com |

| Aldosterone synthase | CYP11B2 | Mediates C-18 hydroxylation in the synthesis of aldosterone. wikipedia.org |

| 21-Hydroxylase | CYP21A2 | Performs C-21 hydroxylation, essential for producing glucocorticoids and mineralocorticoids. wikipedia.org |

Aromatase (CYP19A1) Inhibition

In addition to its role as an adrenal steroidogenesis inhibitor, this compound is a potent inhibitor of the aromatase enzyme (CYP19A1). drugbank.comwikipedia.org This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens (estrone and estradiol (B170435), respectively). drugbank.comyoutube.comnih.gov

This compound is a non-steroidal, reversible, and competitive inhibitor of aromatase. nih.govnih.gov Its inhibitory mechanism involves the interaction of its 4'-aminophenyl group with the aromatase enzyme complex. nih.gov The free amino group on the phenyl ring binds to the iron atom within the heme moiety of the cytochrome P-450 enzyme. nih.gov This interaction is classified as a Type II difference spectrum, which is characteristic of compounds that bind directly to the haem iron. nih.gov

This binding action competitively inhibits the normal substrate, androstenedione, from accessing the enzyme's active site, thereby preventing its conversion to estrone (B1671321). nih.gov Structure-activity relationship studies have demonstrated that a free basic group at the 4' position of the phenyl ring is optimal for effective aromatase antagonism. nih.gov The d-stereoisomer of this compound is noted to be a significantly more potent inhibitor of aromatase than the l-stereoisomer. oup.com

In postmenopausal women, the primary source of estrogen is not the ovaries but the extraglandular or peripheral conversion of androgens to estrogens. oup.comoup.comelsevierpure.com This conversion occurs in tissues such as adipose tissue, muscle, and liver, and is mediated by peripheral aromatase. nih.govaacrjournals.org this compound is a highly effective inhibitor of this peripheral aromatization process. oup.comoup.com

Kinetic studies using radioisotopic methods have provided precise measurements of this inhibitory effect. Research has demonstrated that this compound can inhibit the fractional conversion of androstenedione to estrone by 95% to 98%. nih.govoup.comoup.comelsevierpure.com This profound suppression of peripheral estrogen production is a central component of its mechanism of action in hormone-sensitive conditions. oup.comoup.com

| Study Finding | Patient Group | Source |

| 95-98% inhibition of the fractional conversion of androstenedione to estrone. | Postmenopausal women with breast carcinoma. | oup.comoup.comelsevierpure.com |

| 92% inhibition of peripheral aromatase activity with low-dose therapy. | Postmenopausal breast cancer patients. | nih.govnature.com |

The aromatase enzyme is also present and active directly within breast tissue and breast carcinoma cells. oup.comendocrine.org This intratumoral aromatase contributes to the local production of estrogens, which can act as growth factors for hormone-dependent tumors. oup.com this compound effectively blocks estrogen production at this site as well, inhibiting aromatase directly within the breast carcinoma tissue. nih.govresearchgate.net

Research has established a direct correlation between the level of aromatase activity in tumor tissue and the clinical response to this compound treatment. nih.gov In one study, patients with higher levels of tumor aromatase activity were significantly more likely to respond to therapy than those with low levels. nih.gov This suggests that the local inhibition of estrogen synthesis within the tumor microenvironment is a critical aspect of this compound's anti-tumor effect. nih.gov

| Tumor Aromatase Level (pmol/mg protein/h) | Number of Patients | Responders | Response Rate |

| > 0.5 | 14 | 10 | 71% |

| < 0.5 | 15 | 0 | 0% |

Data adapted from a study on patients with advanced or recurrent breast cancer treated with this compound. nih.gov

Molecular Interactions with Cytochrome P-450 Complexes

This compound exerts its primary effects by interacting with and inhibiting several key enzymes within the cytochrome P-450 superfamily, which are crucial for steroid biosynthesis. drugbank.comwikipedia.org Its action is non-selective, targeting multiple steps in the steroidogenic pathway. wikipedia.org The compound functions as a reversible and competitive inhibitor, binding to the enzyme's active site and preventing the normal substrate from binding. wikipedia.orgnih.gov

The molecular structure of this compound is critical for its inhibitory activity. The presence of a free amino or other basic group on the 4'-position of its phenyl ring is essential for optimal competitive antagonism of aromatase. nih.gov This basic group interacts directly with the iron center of the protohaem moiety within the P-450 enzyme, a characteristic interaction for this type of inhibitor. nih.gov This binding is spectrally defined as a Type II difference spectrum, which confirms the interaction between the compound's amino group and the enzyme's heme iron. nih.gov

This compound's inhibitory profile includes several critical steroidogenic enzymes:

Aromatase (CYP19A1): It potently inhibits aromatase, the enzyme responsible for the final step in estrogen biosynthesis, which converts androgens like testosterone and androstenedione into estrogens (estradiol and estrone, respectively). drugbank.comwikipedia.orgpatsnap.com

Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the initial, rate-limiting step in the synthesis of all steroid hormones, converting cholesterol to pregnenolone. wikipedia.orgpatsnap.comyoutube.com By inhibiting CYP11A1, this compound curtails the production of all subsequent glucocorticoids, mineralocorticoids, androgens, and estrogens. drugbank.compatsnap.com

Other Hydroxylases: The drug also blocks several other hydroxylation steps in steroid synthesis, including C-11, C-18, and C-21 hydroxylations, further disrupting the production of various corticosteroids. drugbank.comnih.gov

The table below summarizes the key cytochrome P-450 enzymes inhibited by this compound and their primary functions.

| Enzyme (Cytochrome P-450 Isoform) | Function | Consequence of Inhibition |

| Aromatase (CYP19A1) | Converts androgens (testosterone, androstenedione) to estrogens (estradiol, estrone). drugbank.comwikipedia.org | Decreased production of estrogens. patsnap.com |

| Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) | Converts cholesterol to pregnenolone, the precursor to all steroid hormones. wikipedia.orgyoutube.com | Broad suppression of all adrenal steroid hormone synthesis. drugbank.compatsnap.com |

| 11β-Hydroxylase (CYP11B1) | Involved in the synthesis of cortisol and corticosterone. youtube.com | Decreased production of glucocorticoids. drugbank.com |

| Aldosterone Synthase (CYP11B2) | Involved in the synthesis of aldosterone. mdpi.com | Decreased production of mineralocorticoids. drugbank.com |

| 21-Hydroxylase (CYP21A2) | Essential for the synthesis of cortisol and aldosterone. drugbank.com | Disruption of glucocorticoid and mineralocorticoid production. drugbank.com |

Enzyme Induction Properties

Beyond its role as an enzyme inhibitor, this compound is also a potent inducer of hepatic microsomal enzymes. researchgate.netnih.gov This property means that it stimulates the activity of the liver's mixed-function oxidase system, also known as the cytochrome P450 system, which is responsible for metabolizing a wide range of endogenous and exogenous substances. nih.govnih.gov This enzyme induction leads to an accelerated metabolism of various compounds, including this compound itself, which can reduce its own half-life after prolonged treatment. nih.gov

The hepatic mixed-function oxidase system is a critical component of the body's detoxification and metabolic processes. nih.govtaylorandfrancis.com By inducing these enzymes, this compound enhances the rate at which the liver metabolizes certain drugs and hormones. nih.govnih.gov This induction has significant pharmacological implications, as it can increase the clearance and thereby reduce the effectiveness of co-administered drugs. patsnap.com Research has shown that this compound increases the metabolism of several therapeutic agents, including warfarin (B611796), digitoxin (B75463), theophylline (B1681296), and antipyrine (B355649). nih.gov A related compound, glutethimide, has also been shown to significantly enhance antipyrine metabolism even in patients with severe liver disease, demonstrating the potent inductive capacity of this class of compounds on hepatic enzymes. nih.gov

A clinical study investigating the effects of this compound treatment in breast cancer patients revealed a dual mechanism of action: the drug not only inhibited estrogen production but also significantly increased estrogen metabolism. nih.govnih.gov While the production rates of both oestrone and oestrone sulphate were reduced, their plasma clearance rates were markedly increased. nih.govnih.gov The plasma clearance rate of oestrone sulphate, for instance, increased by an average of 112%. nih.gov Furthermore, the conversion of oestrone sulphate back into the more active plasma oestrone was reduced by 52%. nih.gov These findings demonstrate that this compound's ability to lower estrogen levels is a combined result of suppressed synthesis and accelerated clearance, challenging the notion that aromatase inhibition is its sole mechanism of action. researchgate.netnih.govnih.gov

The following table details the metabolic changes for oestrone and oestrone sulphate observed during this compound therapy.

| Parameter | Oestrone | Oestrone Sulphate |

| Mean Reduction in Plasma Level | 46% nih.gov | 71% nih.govnih.gov |

| Mean Reduction in Production Rate | 31% nih.govnih.gov | 41% nih.govnih.gov |

| Mean Increase in Plasma Clearance Rate | 30% nih.govnih.gov | 112% nih.govnih.gov |

| Mean Reduction in Conversion to Plasma Oestrone | N/A | 52% nih.gov |

Pharmacological Profile and Hormonal Modulation by Aminoglutethimide

Pharmacokinetic and Pharmacodynamic Interactions

Aminoglutethimide's influence on drug metabolism is a critical aspect of its pharmacological profile, leading to notable interactions with other medications. These interactions are primarily mediated through the induction of drug-metabolizing enzymes, particularly the microsomal monooxygenases in the liver fishersci.ca.

Autoinduction of this compound Metabolism

This compound is known to induce the activity of drug-metabolizing enzymes, including those responsible for its own metabolism. This autoinduction can lead to changes in its pharmacokinetic profile over time, potentially affecting its systemic exposure and therapeutic efficacy. While specific quantitative data on the autoinduction of this compound metabolism were not detailed in the provided sources, the general principle of its potent induction of hepatic microsomal monooxygenases supports this characteristic.

Differential Effects on Co-administered Glucocorticoid Metabolism (Dexamethasone vs. Hydrocortisone)

A significant interaction of this compound occurs with co-administered glucocorticoids, exhibiting differential effects on their metabolism. This compound markedly accelerates the metabolism of dexamethasone (B1670325), consequently reducing its bioavailability and therapeutic efficacy nih.govuni.lu. This acceleration of dexamethasone metabolism is a well-documented drug interaction that complicated earlier therapeutic regimens involving this compound and dexamethasone for adrenal suppression.

In contrast, kinetic studies have confirmed that this compound does not significantly alter the rate of metabolism of hydrocortisone (B1673445) nih.gov. This crucial difference in metabolic interaction makes hydrocortisone the preferred glucocorticoid for replacement therapy when administered concurrently with this compound, as it ensures stable glucocorticoid levels without the accelerated degradation observed with dexamethasone nih.govuni.lu.

The table below summarizes the differential effects of this compound on dexamethasone and hydrocortisone metabolism:

| Glucocorticoid | Effect of this compound on Metabolism | Consequence for Co-administration |

| Dexamethasone | Accelerated metabolism nih.govuni.lu | Reduced bioavailability and efficacy; generally not preferred for replacement nih.govuni.lu |

| Hydrocortisone | No significant alteration in metabolism nih.gov | Stable levels; preferred for glucocorticoid replacement nih.govuni.lu |

Interactions with Other Drug Classes (e.g., Warfarin (B611796), Digitoxin (B75463), Antipyrine (B355649), Theophylline)

This compound's ability to induce hepatic microsomal enzymes extends to interactions with several other drug classes, leading to altered pharmacokinetics and potentially diminished therapeutic effects of the co-administered medications.

Warfarin: this compound significantly diminishes the anticoagulant effect of warfarin. This interaction is attributed to this compound's induction of hepatic microsomal enzymes, which accelerates warfarin metabolism nih.govuni.lufishersci.ca. Studies have reported a substantial decrease in warfarin's anticoagulant effect, with a 3- to 5-fold increase in warfarin clearance observed in patients receiving both drugs fishersci.ca.

Digitoxin: The metabolism of digitoxin is increased when combined with this compound, leading to a reduced therapeutic effect nih.govnih.gov. Research findings indicate that during this compound treatment, the mean clearance rate for digitoxin can increase by approximately 109%.

Antipyrine: this compound has been shown to increase the clearance rate of antipyrine. In studies examining the influence of this compound on antipyrine kinetics, the mean clearance rate for antipyrine increased by 81% during this compound treatment.

Theophylline (B1681296): The disposition of theophylline is also affected by this compound. The mean clearance rate for theophylline increased by 32% during co-administration with this compound nih.gov.

These findings collectively suggest that this compound is a potent inducer of drug-metabolizing microsomal monooxygenases in the liver. Consequently, interactions with this compound are anticipated for many drugs metabolized by this enzyme system, particularly those frequently used as concomitant medications in patients undergoing this compound therapy.

The table below summarizes the observed interactions between this compound and other drug classes:

| Co-administered Drug | Effect of this compound on Co-administered Drug | Mechanism/Observed Change |

| Warfarin | Diminished anticoagulant effect nih.govuni.lu | Increased metabolism via hepatic microsomal enzyme induction; 3- to 5-fold increase in clearance fishersci.ca |

| Digitoxin | Increased metabolism; reduced effect nih.govnih.gov | Increased mean clearance rate by 109% |

| Antipyrine | Increased metabolism | Increased mean clearance rate by 81% |

| Theophylline | Increased metabolism nih.gov | Increased mean clearance rate by 32% |

Clinical Research and Therapeutic Efficacy of Aminoglutethimide in Endocrine Dependent Conditions

Management of Cushing's Syndrome

Aminoglutethimide (AG) has been utilized in the treatment of Cushing's syndrome due to its capacity to suppress adrenal function by inhibiting several cytochrome P450-mediated steps in steroid hydroxylation within the adrenal cortex, including the conversion of cholesterol to pregnenolone. e-lactancia.org This action reduces the production of glucocorticoids and mineralocorticoids, thereby lowering excessive plasma cortisol levels. e-lactancia.org

Efficacy in Adrenal Carcinoma and Ectopic ACTH-Producing Tumors

In patients with metastatic adrenocortical carcinoma and those with ectopic ACTH (Adrenocorticotropic Hormone)-producing tumors, this compound has demonstrated efficacy in providing palliation from the signs and symptoms of hypercorticism. nih.govresearchgate.net Studies have shown that morning plasma cortisol levels in patients with adrenal carcinoma and ectopic ACTH-producing tumors were reduced to approximately half of their pretreatment levels during 1 to 3 months of this compound therapy. e-lactancia.orgwikidoc.org For instance, in a study assessing 66 cases of Cushing's syndrome, AG provided clinical and biochemical improvement in 13 of 21 patients with metastatic adrenocortical carcinoma and in 4 of 6 patients with ectopic ACTH production due to metastatic carcinomas. nih.govresearchgate.net

Efficacy in Adrenal Hyperplasia

This compound has also shown effectiveness in patients with adrenal hyperplasia. In the same study of 66 patients, 14 of 33 patients with bilateral adrenal hyperplasia of pituitary origin showed improvement. nih.govresearchgate.net In adolescents with Cushing's syndrome due to bilateral adrenal hyperplasia, this compound led to a decrease in urinary free cortisol and its metabolites, with the sum of conjugated metabolites normalizing after 1-2 months. nih.gov Morning plasma cortisol levels in patients with adrenal hyperplasia were reduced to about two-thirds of their pretreatment levels. e-lactancia.orgwikidoc.org However, a "rebound" or "escape phenomenon" can occur, particularly in pituitary-dependent Cushing's syndrome, where a compensatory increase in ACTH secretion can overcome the inhibitory effect of this compound, leading to a resurgence of hypercortisolism. e-lactancia.orgwikidoc.orgnih.govmedscape.com Despite this, this compound has been considered useful as a short-term measure, for example, to prepare patients for bilateral adrenalectomy. nih.gov

Table 1: Efficacy of this compound in Cushing's Syndrome by Etiology

| Etiology of Cushing's Syndrome | Number of Patients Studied | Number of Patients Showing Improvement/Response | Reduction in Plasma Cortisol (approx.) |

| Metastatic Adrenocortical Carcinoma | 21 nih.govresearchgate.net | 13 nih.govresearchgate.net | ~50% of pretreatment levels e-lactancia.orgwikidoc.org |

| Ectopic ACTH Production | 6 nih.govresearchgate.net | 4 nih.govresearchgate.net | ~50% of pretreatment levels e-lactancia.orgwikidoc.org |

| Bilateral Adrenal Hyperplasia (Pituitary Origin) | 33 nih.govresearchgate.net | 14 nih.govresearchgate.net | ~66% of pretreatment levels e-lactancia.orgwikidoc.org |

| Adrenal Adenoma | 6 nih.govresearchgate.net | 6 nih.govresearchgate.net | Similar reductions to hyperplasia e-lactancia.orgwikidoc.org |

Role in Modulating ACTH Receptor Expression in Adrenocortical Tumor Cell Lines (e.g., NCI-h295)

Research has indicated that this compound can suppress adrenocorticotropin receptor (ACTH-R) expression. nih.govresearchgate.netbioscientifica.com In the human NCI-h295 adrenocortical carcinoma cell line, which expresses functional ACTH receptors and produces various steroids, this compound induces profound ACTH-R down-regulation. nih.govresearchgate.netbioscientifica.com This down-regulation affects ACTH-R mRNA expression and is paralleled by reduced ACTH-induced cAMP accumulation, suggesting a decrease in ACTH-R protein expression. nih.gov This novel action of this compound, occurring at concentrations achievable during human treatment, may contribute to its therapeutic activity in adrenal diseases. nih.gov The suppression of ACTH-R mRNA expression by this compound can be reversed by stimulating the cAMP pathway or the glucocorticoid-mediated signal transduction cascade. nih.gov

Breast Carcinoma Therapy

This compound was the first aromatase inhibitor widely tested for the endocrine treatment of breast carcinoma, particularly in postmenopausal women. researchgate.netnih.govnih.gov

Efficacy in Advanced Postmenopausal Breast Cancer

Table 2: Objective Response Rates to this compound in Advanced Postmenopausal Breast Cancer

| Response Type | Number of Patients (n=190) | Percentage (%) |

| Complete Responses (CR) | 6 | 3.2 |

| Partial Responses (PR) | 47 | 24.7 |

| Stable Disease (SD) | 25 | 13.2 |

| Mixed Responses | 3 | 1.6 |

| Objective Response Rate (CR+PR) | 53 | 27.9 |

| Overall Response Rate (CR+PR+SD) | 78 | 41.1 |

Role as a First-Generation Aromatase Inhibitor in Breast Cancer Treatment

This compound is recognized as the first-generation aromatase inhibitor used in breast cancer therapy, introduced in 1967. researchgate.netnih.govnih.gov Its primary mechanism of action in breast cancer is the inhibition of aromatase, an enzyme responsible for converting androgenic prohormones to estrogens in peripheral tissues, including fat, liver, muscle cells, and breast tumor tissue. researchgate.netnih.govcancernetwork.com This inhibition leads to a significant decrease in circulating levels of estrone (B1671321) and estradiol (B170435). researchgate.netwikipedia.org While effective, this compound was not entirely specific for aromatase inhibition, as it could also affect levels of other cytochrome P450 synthesis-dependent hormones, necessitating concomitant corticosteroid supplementation. cancernetwork.com Despite achieving up to 90% aromatase inhibition, this compound and subsequent second-generation aromatase inhibitors faced challenges in demonstrating robust suppression of estrogen levels compared to later generations of inhibitors. researchgate.netaacrjournals.org However, it played a crucial role in establishing the concept of aromatase inhibition as a viable strategy for endocrine therapy in breast cancer. nih.gov

Response Rates in Estrogen Receptor-Positive Tumors

This compound has demonstrated notable efficacy in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer in postmenopausal women. Studies have shown that ER status is a valuable predictor of response to this compound therapy. For instance, in a cohort of 129 evaluable postmenopausal women with metastatic breast carcinoma, 49% of estrogen receptor-positive patients experienced objective tumor regression. acpjournals.org Another study involving 52 evaluable patients with metastatic breast cancer reported an objective response rate of 50% in ER+ patients (defined as ER value ≥ 10 fmol/mg cytosol protein), with a median duration of response of 15 months. Patients with borderline estrogen receptor levels (4-9.9 fmol/mg) also showed an objective response rate of 43%, with a median response duration of 11 months. In contrast, only 14% of ER-negative (ER-) patients responded objectively. nih.gov

Table 1: Objective Response Rates of this compound in Estrogen Receptor-Positive Breast Cancer

| ER Status Category | Objective Response Rate (%) | Median Duration of Response (Months) | Source |

| ER-Positive (≥10 fmol/mg) | 50 | 15 | nih.gov |

| ER-Borderline (4-9.9 fmol/mg) | 43 | 11 | nih.gov |

| ER-Negative (<4 fmol/mg) | 14 | Not specified | nih.gov |

| ER-Positive (overall) | 57 | Not specified | medicaljournalssweden.se |

| ER-Negative (overall) | 12 | Not specified | medicaljournalssweden.se |

Comparison with Surgical Adrenalectomy and Other Endocrine Therapies (e.g., Tamoxifen)

This compound has been investigated in comparison to surgical adrenalectomy and other endocrine therapies like tamoxifen (B1202) for advanced breast carcinoma.

Comparison with Surgical Adrenalectomy: A randomized trial involving 96 postmenopausal women with metastatic breast carcinoma compared surgical adrenalectomy with medical therapy using this compound plus hydrocortisone (B1673445). Among evaluable women, 53% treated with this compound and hydrocortisone had objective responses, compared to 45% of those undergoing surgical adrenalectomy, with no statistically significant difference in response rates. nih.gov The responses lasted a mean of 17.2 months in the medical group and over 17.1 months in the surgical group, again without significant difference. nih.gov Estrogen levels decreased similarly with both treatments. Notably, this compound with hydrocortisone preserved androgen production, unlike surgical adrenalectomy. nih.govjci.org This suggests that medical adrenalectomy with this compound can be a viable alternative to surgical adrenalectomy. nih.govcapes.gov.brnih.gov

Comparison with Tamoxifen: Randomized cross-over trials have compared this compound with tamoxifen in advanced breast cancer. In one study of 117 patients, 30% of 60 patients initially treated with tamoxifen achieved an objective response, while 30% of 57 patients treated initially with this compound also achieved an objective response. bmj.comnih.gov The predicted median duration of response was 15 months for tamoxifen and over 15 months for this compound, showing no significant difference. bmj.com

A key finding from these comparisons is the differential impact on bone metastases. This compound achieved objective responses in bone metastases more frequently (35% of 31 patients) than tamoxifen (17% of 30 patients). bmj.comnih.gov Furthermore, this compound provided a total of 61% objective response and subjective bone pain relief in patients with bone metastases, compared to 34% with tamoxifen. nih.gov

In cross-over scenarios, patients who failed to respond to tamoxifen or relapsed after responding to tamoxifen showed subsequent responses to this compound. Specifically, 15% of 34 tamoxifen non-responders and 4 out of 6 tamoxifen relapsers responded to this compound. bmj.com Conversely, only 6% of 31 this compound non-responders and none of 4 this compound relapsers subsequently responded to tamoxifen. bmj.com This indicates that this compound can be effective after tamoxifen failure. medicaljournalssweden.se

Table 2: Comparative Efficacy of this compound vs. Surgical Adrenalectomy and Tamoxifen in Advanced Breast Cancer

| Therapy Comparison | Objective Response Rate (%) | Median/Mean Duration of Response (Months) | Notes | Source |

| This compound + Hydrocortisone vs. Surgical Adrenalectomy | 53% vs. 45% | 17.2 vs. >17.1 | No significant difference; AG preserved androgen. | nih.gov |

| This compound vs. Tamoxifen (Initial Treatment) | 30% vs. 30% | >15 vs. 15 | No significant difference. | bmj.comnih.gov |

| This compound vs. Tamoxifen (Bone Metastases) | 35% vs. 17% (Objective Response) | Not specified | AG more effective for bone metastases. | bmj.comnih.gov |

| This compound after Tamoxifen Failure | 15-21% (non-responders), 50% (relapsers) | Not specified | AG can be effective after tamoxifen failure. | bmj.comnih.gov |

Studies on Low-Dose this compound Regimens for Aromatase-Specific Inhibition

Research has explored the use of low-dose this compound regimens to specifically inhibit aromatase, the enzyme responsible for converting androgens to estrogens in peripheral tissues, rather than relying on broader adrenal suppression. nih.govcapes.gov.brkarger.com this compound inhibits peripheral and tumor aromatase, leading to significant suppression of estrone (E1) and estradiol (E2). karger.com

Studies have shown that concentrations of this compound required to inhibit aromatase in vitro are significantly lower than those needed for adrenal steroid biosynthesis inhibition. karger.com Clinically, low doses such as 250 mg daily or 62.5-125 mg twice daily without hydrocortisone have been found to be as effective as conventional higher doses (e.g., 1g daily) with hydrocortisone in lowering serum estrone and estradiol concentrations. nih.govcapes.gov.brkarger.comnih.gov For instance, 62.5 mg of this compound twice daily significantly suppressed pretreatment serum concentrations of E1 and E2. Further suppression of E1 was observed with 125 mg twice daily, though not statistically significant. Higher doses did not lead to further significant suppression of E1 and E2 compared to 125 mg twice daily. nih.gov

This low-dose approach primarily targets aromatase inhibition, with minimal adrenal inhibition as assessed by serum dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) levels. capes.gov.br In one study, the activity of peripheral aromatase, measured in vivo, showed a 92% inhibition in patients on low-dose this compound therapy (250 mg daily), confirming aromatase inhibition as a viable therapeutic goal in breast cancer endocrine treatment. nih.gov Clinical evaluation of low-dose this compound in advanced breast cancer has shown objective tumor regression in 19% of evaluable patients, with similar efficacy to conventional doses in terms of estrogen suppression and tumor responses. capes.gov.brkarger.comresearchgate.net

Research on this compound Conjugates (e.g., HPMA Copolymer Conjugates) for Enhanced Activity

Research has explored the development of this compound conjugates, particularly with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, to enhance its anti-tumor activity. nih.govtandfonline.comnih.govrsc.org HPMA copolymer-doxorubicin (Dox) conjugates have already shown clinical activity in breast cancer. nih.gov More recently, HPMA conjugates combining both doxorubicin (B1662922) and this compound (AGM) have demonstrated significantly increased anti-tumor activity in vitro. nih.govtandfonline.comnih.govrsc.org

These HPMA copolymer-AGM conjugates have been investigated for their effects on cell growth and aromatase inhibition. Both free this compound and polymer-bound this compound (0.2-0.4 mg/ml) were shown to block the mitogenic activity stimulated by androstenedione (B190577) in MCF-7ca cells (aromatase-transfected breast cancer cell line). nih.govtandfonline.com Furthermore, both free AGM and HPMA copolymer-GFLG-AGM (0.2 mg/ml AGM-equivalent) inhibited aromatase when MCF-7ca cells were incubated with tritiated androstenedione. nih.govtandfonline.com

While free this compound could inhibit isolated human placental microsomal aromatase in a concentration-dependent manner, polymer-bound this compound could not, suggesting that drug release from the conjugate is essential for its activity. nih.govtandfonline.com The attachment of both doxorubicin and this compound to the same polymer backbone was shown to be a requirement for enhanced cytotoxicity. nih.govrsc.org This enhanced activity is not attributed to differences in endocytic uptake but rather to the kinetics of intracellular drug liberation, leading to a synergistic effect between doxorubicin and this compound. nih.gov For example, the in vitro cytotoxicity (IC50) of HPMA copolymer-aminoglutethimide-doxorubicin conjugate was 40.9 μM, which was significantly greater than HPMA copolymer-aminoglutethimide (IC50 ≥ 1377 μM) and doxorubicin (IC50 = 5238 μM) alone. rsc.org This approach holds potential for combination therapy in hormone-dependent cancers, particularly in postmenopausal women. nih.govtandfonline.comdovepress.com

Prostatic Carcinoma Therapy

This compound has also been explored for its therapeutic potential in prostatic carcinoma, particularly in advanced and androgen-independent forms of the disease.

Efficacy in Advanced Prostate Cancer, including Androgen-Independent Disease

This compound has shown efficacy in patients with advanced prostate cancer, including those resistant to conventional hormonal therapy or with androgen-independent disease. wikipedia.orgnih.govnih.govauajournals.orgnih.govkarger.com It acts by inhibiting adrenal steroid synthesis, thereby reducing androgen production. auajournals.org

In a study of 34 patients with advanced prostate cancer resistant to orchiectomy or estrogen therapy, 21% showed improvement in pain and performance status for prolonged periods. nih.gov By National Prostate Cancer Project (NPCP) criteria, six patients had stable disease, and one had a partial tumor response. nih.gov Another prospective study of 35 patients with androgen-independent prostate cancer treated with this compound and hydrocortisone reported a confirmed prostate-specific antigen (PSA) response (decline of at least 50%) in 37% of patients. nih.gov The median duration of PSA response in these patients was 9 months, with a median time to progression of 10.5 months for responders and 4.5 months for all patients. nih.gov The median survival for responding patients was 23 months. nih.gov

In a cohort of 20 patients with advanced prostatic cancer resistant to conventional hormonal therapy, this compound combined with hydrocortisone provided relief of bone pain in 75% of patients and improved performance status in 40%. karger.com While the number of bone metastases decreased in only 22% of patients, the reduction in bone pain lasted approximately 4 months. karger.com The median lifespan from the start of this compound treatment was 8 months. karger.com

This compound is considered a valuable second-line therapy for patients with androgen-independent prostate cancer, though its effectiveness can be low and inconsistent due to its relatively weak steroidogenesis inhibition and pharmacokinetics. wikipedia.orgnih.govkarger.com

Table 3: Efficacy of this compound in Advanced Prostate Cancer

| Patient Cohort | Response Metric | Response Rate (%) | Median Duration of Response (Months) | Median Survival (Months) | Source |

| Advanced Prostate Cancer (resistant to orchiectomy/estrogen) | Clinical improvement (pain, performance status) | 21 | Prolonged periods | Not specified | nih.gov |

| Androgen-Independent Prostate Cancer | PSA decline ≥ 50% | 37 | 9 (PSA response) | 23 (responders) | nih.gov |

| Advanced Prostate Cancer (resistant to conventional hormonal therapy) | Bone pain relief | 75 | ~4 (bone pain relief) | 8 (from start of AG) | karger.com |

Combinational Strategies with Antiandrogen Withdrawal (e.g., Flutamide (B1673489), Suramin)

Combinational strategies involving this compound and antiandrogen withdrawal have been investigated in hormone-refractory prostate cancer, particularly in the context of the antiandrogen withdrawal syndrome. The withdrawal of antiandrogen therapy, such as flutamide, can itself lead to clinical improvement and decreases in PSA levels in some patients with hormone-refractory prostate cancer. tandfonline.comnih.govnih.govoup.comtandfonline.comresearchgate.net This phenomenon is hypothesized to be related to mutant androgen receptors that aberrantly recognize flutamide metabolites and non-androgenic steroids as agonists. tandfonline.comnih.govoup.com

The addition of this compound to flutamide withdrawal has been explored to potentially enhance this effect by further inhibiting the synthesis of steroids like testosterone (B1683101), dihydrotestosterone (B1667394) (DHT), progesterone, and estradiol. tandfonline.comnih.gov In a study of 29 patients with metastatic prostate cancer, simultaneous flutamide withdrawal and this compound administration resulted in a prostate-specific antigen (PSA) decrease of more than 80% for 4 or more weeks in 48% of patients. nih.govoup.com The median duration of PSA response to this combination was 344 days (approximately 11.5 months) for partial and complete PSA responders. tandfonline.com This response rate and duration appear higher than previously reported for flutamide withdrawal alone (29-33% response rates). tandfonline.com

Combinations with suramin (B1662206) have also been studied. In a phase II study, suramin was combined with this compound in two cohorts of patients with androgen-independent prostate cancer: those with simultaneous antiandrogen withdrawal and those who had previously discontinued (B1498344) antiandrogen therapy. nih.govaacrjournals.org For patients who discontinued their antiandrogen at the time of starting suramin and this compound, the partial response rate (defined as >50% decline in PSA for >4 weeks) was 44%. nih.govaacrjournals.org In contrast, for the group that discontinued antiandrogen prior to enrolling in therapy, the partial response rate was 14.2%. nih.gov The median survival time for those having concomitant antiandrogen withdrawal was 21.9 months, compared to 14.2 months for those with prior antiandrogen withdrawal. nih.gov These data suggest that flutamide withdrawal plus adrenal suppression with this compound appears to have greater activity than flutamide withdrawal alone, and that suramin may add little to the response rate observed for other adrenal suppressive agents in the presence of antiandrogen withdrawal. nih.gov

Table 4: Combinational Strategies with this compound in Prostate Cancer

| Combinational Strategy | Patient Cohort | Response Metric | Response Rate (%) | Median Duration of Response / Time to Progression (Months) | Median Survival (Months) | Source |

| This compound + Flutamide Withdrawal | Hormone-refractory prostate cancer | PSA decrease >80% | 48 | 11.5 (PSA response) | Not specified | nih.govoup.com |

| Suramin + this compound + Simultaneous Antiandrogen Withdrawal | Androgen-independent prostate cancer | PSA decline >50% | 44 | 5.5 (time to progression) | 21.9 | nih.govaacrjournals.org |

| Suramin + this compound + Prior Antiandrogen Withdrawal | Androgen-independent prostate cancer | PSA decline >50% | 14.2 | 3.9 (time to progression) | 14.2 | nih.gov |

Mechanisms of Therapeutic Resistance and Future Research Directions

Biological Mechanisms Underlying Resistance to Aminoglutethimide in Cancer Therapy

This compound (PubChem CID: 2145) exerts its therapeutic effect by inhibiting aromatase (CYP19A1), the enzyme responsible for converting androgenic prohormones, such as androstenedione (B190577) (PubChem CID: 6128), into estrogens like estrone (B1671321) (PubChem CID: 5870) and estradiol (B170435) (PubChem CID: 5757) nih.govuni.lu. It also inhibits cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) and 11-beta-hydroxylase, effectively inducing a "medical adrenalectomy" by suppressing the production of various steroid hormones nih.govguidetopharmacology.org.

However, the development of resistance to aromatase inhibitors, including this compound, presents a significant challenge in cancer therapy wikipedia.org. While aromatase inhibition is a primary mechanism, research suggests that the anti-tumor activity of this compound may also involve the accelerated metabolism of estrogens, a hypothesis that challenges the singular focus on aromatase inhibition as the sole therapeutic strategy nih.govuni.lu.

Mechanisms of resistance to endocrine therapies are complex and multifaceted. For instance, in the context of tamoxifen (B1202) (PubChem CID: 2733526) resistance, which shares some parallels with aromatase inhibitor resistance due to its estrogen-modulating role, postulated mechanisms include alterations in tumor and cellular heterogeneity, modifications in estrogen receptor (ER) structure and function, changes in paracrine interactions, and pharmacologic alterations in cellular uptake, retention, or metabolism nih.gov. One specific mechanism observed in tamoxifen-resistant human breast cancer cells suggests that tamoxifen can stimulate adrenal production of dehydroepiandrosterone (B1670201) (DHEA) (PubChem CID: 5881), which is subsequently converted to estrone and estradiol via aromatization, thereby contributing to tumor progression despite therapy nih.gov.

Furthermore, some breast cancers exhibit clinical resistance to aromatase inhibitors despite possessing functional estrogen receptors and experiencing effective estrogen deprivation. This phenomenon suggests that tumor proliferation and growth may be driven by estrogen-independent pathways wikipedia.org. Estrogen receptor signaling itself can be activated independently of estrogen, for example, through cross-talk with growth factor receptor pathways such as HER2 signaling, leading to ligand-independent ER phosphorylation wikipedia.org. Other kinases, including mitogen-activated protein kinases (MAPKs) and the insulin-like growth factor 1 receptor/AKT pathway, are also capable of activating and supersensitizing ER signaling wikipedia.org. The overexpression of MAPK has been noted in breast cancers that developed resistance to letrozole (B1683767) (PubChem CID: 3902), underscoring the role of these alternative signaling pathways in resistance wikipedia.org. The persistence of ER-positive phenotypes in many resistant tumors, despite effective estrogen deprivation by aromatase inhibitors, highlights the complexity of overcoming resistance wikipedia.org.

Translational Research Informing Development of Subsequent-Generation Endocrine Therapies

This compound holds a significant place in the history of endocrine therapy as a first-generation aromatase inhibitor guidetopharmacology.orgwikidoc.org. Its initial therapeutic application was serendipitous, as it was first introduced as an anticonvulsant before its steroidogenesis-inhibiting properties were discovered and subsequently repurposed for cancer treatment guidetopharmacology.orguni.luguidetopharmacology.org. This clinical observation was instrumental in leading to the direct assessment of in vivo aromatase inhibition, thereby identifying a novel therapeutic strategy uni.lu.

Subsequent translational studies further elucidated this compound's mechanism as an aromatase inhibitor, paving the way for the rational design and development of more advanced compounds wikidoc.org. The limitations of this compound, particularly its toxicity and less potent aromatase inhibition, spurred the development of second-generation aromatase inhibitors, such as formestane (B1683765) (PubChem CID: 11273) and fadrozole (B1662666) (PubChem CID: 59693) wikidoc.org. These newer agents aimed to achieve similar therapeutic effects without the pronounced side effects of this compound wikidoc.org. Second-generation compounds generally achieved aromatase inhibition levels not exceeding 90% wikidoc.org.

The advent of third-generation aromatase inhibitors, including anastrozole (B1683761) (PubChem CID: 2187), exemestane (B1683764) (PubChem CID: 60198), and letrozole (PubChem CID: 3902), represents a significant leap forward, largely informed by extensive translational research wikipedia.orgwikidoc.orguni.lunih.gov. These compounds were designed for enhanced potency and specificity, capable of achieving ≥98% aromatase inhibition in vivo and often reducing circulating estrogen levels to undetectable concentrations wikipedia.orgwikidoc.orgnih.gov. Translational studies have been crucial in identifying the superior biochemical efficacy of these third-generation agents, which correlates with their improved clinical outcomes observed in large-scale Phase III trials uni.lunih.gov.

The progression from this compound to these highly potent third-generation inhibitors exemplifies successful translational research, effectively bridging basic scientific discoveries with clinical application in an interactive, bidirectional process guidetopharmacology.orgnih.gov.

Table 1: Comparison of Aromatase Inhibitor Generations and Aromatase Inhibition Efficacy

| Aromatase Inhibitor Generation | Example Compounds | Typical Aromatase Inhibition (in vivo) |

| First-Generation | This compound (PubChem CID: 2145) | Up to 90.6% |

| Second-Generation | Formestane (PubChem CID: 11273), Fadrozole (PubChem CID: 59693) | Generally not exceeding 90% wikidoc.org |

| Third-Generation | Anastrozole (PubChem CID: 2187), Exemestane (PubChem CID: 60198), Letrozole (PubChem CID: 3902) | ≥98% wikipedia.orgwikidoc.orgnih.gov |

Contemporary Relevance in Academic Research and Drug Discovery Initiatives

While this compound (PubChem CID: 2145) has largely been replaced in clinical practice by newer agents such as ketoconazole (B1673606) (PubChem CID: 47576) and abiraterone (B193195) acetate (B1210297) (PubChem CID: 9821849), which offer improved efficacy and reduced toxicity, its historical role remains profoundly relevant guidetopharmacology.org. As the first aromatase inhibitor discovered and clinically utilized, this compound's impact was foundational, establishing aromatase inhibition as a viable and effective therapeutic strategy in hormone-dependent cancers guidetopharmacology.orguni.lu. This pioneering discovery continues to be a subject of academic discussion in the context of drug discovery pathways and the evolution of cancer therapeutics.

Academic research continues to build upon the knowledge gained from early compounds like this compound. Current initiatives in drug discovery are actively exploring the complex mechanisms of resistance to contemporary aromatase inhibitors wikipedia.orgnih.gov. This includes in-depth investigations into estrogen-independent signaling pathways, the activation of estrogen receptors by alternative kinases, and the analysis of gene expression profiles to identify novel therapeutic targets wikipedia.orguni.lunih.gov.

Furthermore, the observation that this compound's anti-tumor effects might extend beyond mere aromatase inhibition to include accelerated metabolism of estrogens has opened avenues for exploring diverse mechanisms of hormonal regulation as alternative therapeutic strategies nih.govuni.lu. This ongoing inquiry into multifaceted hormonal control mechanisms underscores this compound's enduring influence on academic research and drug discovery initiatives aimed at overcoming resistance and developing next-generation endocrine therapies. Academic institutions play a crucial role in undertaking the high-risk, novel chemistry and biology research that may not fit the immediate commercial models of pharmaceutical companies, thereby fostering the foundational discoveries that lead to future drug development.

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying aminoglutethimide’s mechanism of action in steroidogenesis inhibition?

- Methodological Answer : Use in vitro models (e.g., adrenal carcinoma cell lines like NCI-H295R) to measure cortisol suppression via enzyme-linked immunosorbent assays (ELISAs) or LC-MS/MS. Validate findings with in vivo rodent models by administering this compound and quantifying plasma ACTH and corticosterone levels. Ensure controlled variables (e.g., dosing regimen, species-specific metabolic differences) to minimize confounding results .

Q. How can researchers design dose-response studies to determine this compound’s efficacy in aromatase inhibition?

- Methodological Answer : Employ a logarithmic dose range (e.g., 0.1–100 µM) in cell-based assays (e.g., MCF-7 breast cancer cells transfected with aromatase). Measure estradiol production via radioimmunoassay (RIA) and calculate IC₅₀ values. Include positive controls (e.g., letrozole) and account for off-target effects using siRNA knockdown of aromatase .

Q. What statistical approaches are optimal for analyzing this compound’s therapeutic variability in clinical cohorts?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability in pharmacokinetic studies. Stratify patients by CYP11B1/CYP19A1 polymorphisms and apply ANOVA with post-hoc Tukey tests to identify genotype-phenotype correlations. Report confidence intervals and effect sizes to enhance reproducibility .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cross-reactivity with other cytochrome P450 enzymes be resolved?

- Methodological Answer : Conduct competitive inhibition assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and fluorogenic substrates. Compare kinetic parameters (Km, Vmax) via Lineweaver-Burk plots. Validate specificity using CRISPR-Cas9 knockout models and cross-reference results with structural docking simulations to identify binding affinities .

Q. What strategies mitigate resistance to this compound in long-term hormone-dependent cancer therapies?

- Methodological Answer : Develop longitudinal in vitro models with gradual dose escalation to simulate resistance. Perform RNA-seq to identify upregulated pathways (e.g., AKT/mTOR). Test combinatorial therapies (e.g., this compound + mTOR inhibitors) using synergistic index calculations (e.g., Chou-Talalay method) .

Q. How do researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in pediatric populations?

- Methodological Answer : Use population PK modeling (e.g., NONMEM) with covariates like body surface area and glomerular filtration rate. Validate models using sparse sampling in pediatric trials and Bayesian forecasting. Incorporate allometric scaling to adjust for developmental metabolic differences .

Data Interpretation and Presentation

Q. What standards ensure reproducibility in reporting this compound’s adrenal suppression effects?

- Methodological Answer : Follow CONSORT or STREGA guidelines for clinical data. Include raw hormone levels, assay detection limits, and inter-assay CV% in supplementary tables. For preclinical studies, adhere to ARRIVE 2.0 guidelines, detailing animal husbandry and blinding protocols .

Q. How should conflicting results from this compound’s off-target effects be contextualized in meta-analyses?

- Methodological Answer : Perform systematic reviews using PRISMA frameworks. Assess bias via ROBINS-I tool and heterogeneity via I² statistics. Stratify studies by model type (e.g., in vitro vs. patient-derived xenografts) and publish forest plots with sensitivity analyses .

Tables for Key Experimental Parameters

| Parameter | In Vitro | In Vivo |

|---|---|---|

| Dose Range | 0.1–100 µM (log scale) | 50–200 mg/kg (oral gavage) |

| Primary Endpoint | IC₅₀ for aromatase activity | Plasma cortisol reduction (%) |

| Key Controls | Letrozole (positive), siRNA knockdown | Sham-operated animals, vehicle group |

| Statistical Test | Nonlinear regression (GraphPad Prism) | Mixed-effects modeling (R/Brms) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。